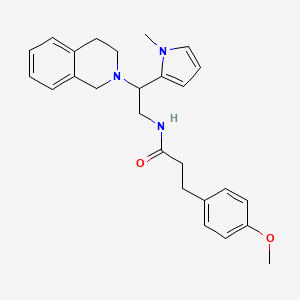
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C26H31N3O2 and its molecular weight is 417.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N3O2 |
| Molecular Weight | 366.44 g/mol |
| CAS Number | Not yet assigned |
The structure features a dihydroisoquinoline moiety, a pyrrole ring, and a methoxyphenyl group, which contribute to its unique pharmacological profile.
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of dihydroisoquinoline can inhibit tumor cell invasion and induce apoptosis in various cancer cell lines by modulating signaling pathways such as NF-κB and MAPK .
Neuroprotective Effects
The compound's isoquinoline structure suggests potential neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems, particularly dopamine receptors. Preliminary studies suggest that similar compounds may enhance dopaminergic signaling, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease .
Antimicrobial Activity
Natural alkaloids related to the compound have demonstrated antibacterial and antifungal properties. For example, certain isoquinoline derivatives have been reported to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways . This suggests that this compound may possess similar antimicrobial effects.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The ability to modulate pathways such as NF-κB and MAPK is crucial for its anticancer effects.
- Receptor Interaction : Potential interaction with dopamine receptors may underlie its neuroprotective effects.
Study 1: Anticancer Activity
In a study examining the effects of dihydroisoquinoline derivatives on breast cancer cells, it was found that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Study 2: Neuroprotective Effects
A neuropharmacological assessment of isoquinoline derivatives indicated that they could protect neuronal cells from oxidative stress-induced apoptosis. This was linked to their ability to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .
Study 3: Antimicrobial Efficacy
In vitro tests demonstrated that certain isoquinoline-based compounds exhibited potent antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase, leading to cell death .
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-28-16-5-8-24(28)25(29-17-15-21-6-3-4-7-22(21)19-29)18-27-26(30)14-11-20-9-12-23(31-2)13-10-20/h3-10,12-13,16,25H,11,14-15,17-19H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSPLSENLMZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














